2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-6-7-13-17-14(18-15(20)19(13)8-10)21-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAMPILDCZAHLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC=C3F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and cyanamide under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the (2-fluorophenyl)methylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the pyrido[1,2-a][1,3,5]triazin-4-one core with a (2-fluorophenyl)methylsulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyrido[1,2-a][1,3,5]triazin-4-one core or the sulfanyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Substitution: Functionalized fluorophenyl derivatives.
Scientific Research Applications
2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its heterocyclic structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrido[1,2-a][1,3,5]triazin-4-ones are highly dependent on substituents at positions 2 and 7. Below is a detailed comparison:
*Calculated based on molecular formula (C₁₆H₁₂FN₃OS).
Key Observations
Substituent Effects on Bioactivity: Diethylamino derivatives (e.g., 2-diethylamino-7-(3’-thiophenyl)-triazin-4-one) exhibit potent bactericidal activity, attributed to the electron-donating amino group enhancing interactions with bacterial enzymes . Sulfanyl-containing analogs (e.g., the target compound and 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-triazin-4-one) may target sulfur-binding enzymes or receptors, though their activity profiles remain understudied .
Synthetic Accessibility :
- Suzuki-Miyaura cross-coupling is widely used to introduce aryl/heteroaryl groups at position 7 (e.g., 7-(3’-thiophenyl) derivatives) .
- Sulfanyl groups at position 2 are typically installed via nucleophilic substitution or thiol-ene reactions, as seen in the synthesis of 2-[(2-ethoxyethyl)sulfanyl]-7-methyl-triazin-4-one .
Thermal Stability: Methyl substitution at position 6 or 7 (e.g., 2-amino-6-methyl-triazin-4-one) correlates with high melting points (>260°C), suggesting robust crystalline packing .
Physicochemical Properties
- Solubility: Sulfanyl derivatives (e.g., target compound) exhibit lower aqueous solubility than amino-substituted analogs due to increased hydrophobicity .
Biological Activity
The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article aims to synthesize available data on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a pyrido-triazine core with a fluorophenyl methyl sulfanyl substituent. The presence of these functional groups is significant as they may influence the compound's biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds within the pyrido[1,2-a][1,3,5]triazin class exhibit notable anticancer properties. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to inhibit poly(ADP-ribose) polymerase (PARP) activity. This inhibition leads to increased cleavage of PARP and enhanced apoptosis in cancer cells. In particular, studies have demonstrated that related compounds exhibit IC50 values comparable to established PARP inhibitors like Olaparib .
- Cell Line Efficacy : The compound has been tested against various cancer cell lines. For example:
Study 1: PARP Inhibition
In a study evaluating the biological activity of related compounds, it was found that:
- Compound 5e (a structural analog) inhibited PARP1 activity with an IC50 value of 18 μM.
- The treatment resulted in increased levels of phosphorylated H2AX and activated caspases (Caspase 3/7), indicating enhanced apoptosis in MCF-7 cells .
Study 2: Antiproliferative Activity
Another study focused on fluorinated triazines revealed that several derivatives exhibited antiproliferative effects against lung and breast cancer cells. The synthesized compounds showed promising anti-angiogenic properties alongside their anticancer effects .
Summary of Findings
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 5e | MCF-7 | 18 | PARP inhibition |
| Related Compounds | HCT-116 | 6.2 | Antiproliferative |
| Other Derivatives | Various | Varies | Anti-angiogenic effects |
Q & A
Q. How can researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Re-evaluate solubility using standardized shake-flask methods with equilibrated solvent systems. Apply Hansen solubility parameters (HSPs) to model solvent-solute interactions. Validate with differential scanning calorimetry (DSC) to detect polymorphic forms that may alter solubility .
Q. What statistical approaches are recommended for analyzing dose-response curves with non-linear behavior?
- Methodological Answer : Use four-parameter logistic (4PL) regression models to fit sigmoidal curves. Compare with Akaike Information Criterion (AIC) to select the best-fit model. For outliers, apply robust regression techniques (e.g., iteratively reweighted least squares) to minimize bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
